4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride
Description
Chemical Significance and Position in Heterocyclic Chemistry
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride occupies a distinctive position within the broader family of nitrogen-containing heterocyclic compounds. The pyridine ring system serves as one of the most prevalent nitrogen-heteroaromatic frameworks found in numerous physiologically active molecules and synthetic intermediates. The electronic structure of pyridine, featuring six pi electrons distributed across the aromatic system, fulfills the Hückel 4n+2 rule for aromaticity, with the nitrogen lone pair electrons contained in a sp2 orbital that lies in the same plane as the ring without participating in the aromatic system.
The strategic placement of functional groups on the pyridine core in this compound creates unique electronic and steric environments that influence reactivity patterns. The aminomethyl substituent at the 4-position introduces nucleophilic character, while the carbonitrile group at the 2-position provides electrophilic sites and potential coordination points. This combination enables diverse chemical transformations and makes the compound particularly valuable for synthetic applications.
Research investigations have demonstrated that aminomethyl-pyridines constitute a significant class of synthetic intermediates, particularly in the development of pharmaceutical compounds. The presence of multiple nitrogen-containing functional groups enhances the compound's ability to participate in hydrogen bonding interactions and coordination chemistry, expanding its utility in medicinal chemistry applications.
Historical Context in Pyridine Derivative Research
The development of pyridine derivatives has a rich historical foundation dating back to the 19th century. The discovery of picoline, a methylpyridine isomer, was first achieved in 1826 by German chemist Otto Unverdorben through the pyrolysis of bones, though he initially called it "Odorin" due to its distinctive odor. The systematic study of pyridine derivatives gained momentum in 1849 when Scottish chemist Thomas Anderson prepared picoline in pure form from coal tar and bone pyrolysis, coining the name by combining the Latin words "pix" (tar) and "oleum" (oil).
The structural elucidation of pyridine derivatives advanced significantly through the work of Adolf von Baeyer in 1870, who synthesized picoline through multiple pathways including dry distillation of acroleïnammoniak and heating tribromallyl with ammonia in ethanol. The confirmation of picoline as methylpyridine was proposed by James Dewar in 1871, leading to the identification of three distinct isomers by Austrian chemist Hugo Weidel in 1879.
Modern synthetic approaches to aminomethyl-pyridine derivatives have evolved considerably from these early discoveries. Contemporary research has focused on developing efficient synthetic routes for the preparation of 2-aminomethylpyridines, particularly those containing additional functional groups such as halogen atoms. Advanced synthetic methodologies now enable the selective preparation of aminomethyl-pyridine compounds with minimal side reactions, utilizing catalytic hydrogenation and specialized reaction conditions.
The development of systematic nomenclature and classification systems for pyridine derivatives has paralleled their synthetic advancement. The International Union of Pure and Applied Chemistry system provides standardized naming conventions that precisely describe the substitution patterns and functional group arrangements in complex pyridine derivatives.
Nomenclature and Classification Systems
This compound exhibits multiple nomenclature designations reflecting different systematic naming approaches. The primary International Union of Pure and Applied Chemistry name is this compound, which directly indicates the positions and nature of the substituents on the pyridine ring. Alternative systematic names include 4-(aminomethyl)picolinonitrile hydrochloride, where "picolinonitrile" refers to the 2-cyanopyridine core structure.
The compound's classification encompasses multiple chemical categories based on its structural features and functional groups. As a heterocyclic compound, it belongs to the six-membered aromatic nitrogen heterocycle family, specifically the pyridine subfamily. The presence of the aminomethyl group classifies it as an amine derivative, while the carbonitrile functionality places it within the nitrile compound category.
Table 1: Chemical Identification Parameters for this compound
The systematic classification also considers the compound's position within the broader context of cyanopyridine derivatives. Picolinonitrile, representing the core 2-cyanopyridine structure, serves as the fundamental scaffold upon which additional substitutions are made. The molecular formula C6H4N2 characterizes the basic picolinonitrile framework, with a molecular weight of 104.11 g/mol and specific physical properties including a melting point range of 24-27°C.
Table 2: Structural Classification of Related Pyridine-Carbonitrile Derivatives
| Compound Name | Positional Isomer | Molecular Formula | Chemical Abstracts Service Number | Molecular Weight |
|---|---|---|---|---|
| 2-(aminomethyl)pyridine-4-carbonitrile | 2,4-substitution | C7H7N3 | 1060809-90-6 | 133.15 g/mol |
| 4-(aminomethyl)pyridine-2-carbonitrile | 4,2-substitution | C7H7N3 | 858362-83-1 | 133.15 g/mol |
| This compound | 4,2-substitution + HCl | C7H8ClN3 | 1461713-44-9 | 169.61 g/mol |
| 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | 4,2-substitution + 2HCl | C7H9Cl2N3 | 1803590-08-0 | 206.07 g/mol |
The compound's classification within synthetic chemistry encompasses its role as both a synthetic intermediate and a target molecule. Research has demonstrated its utility in the preparation of more complex heterocyclic structures, particularly in the synthesis of substituted pyridines through various catalytic transformations. The presence of multiple reactive sites enables diverse functionalization strategies, making it a versatile building block for synthetic applications.
Properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNHCHZFIXKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
What are the standard synthetic routes for 4-Aminomethyl-pyridine-2-carbonitrile, and how can intermediates be optimized?
The synthesis typically involves introducing the aminomethyl group via reductive amination or nucleophilic substitution. For example, β-chloroenaldehyde derivatives (e.g., 1-chloro-3-oxoprop-1-en-1-yl intermediates) can react with nitrile-containing precursors under controlled conditions. Chlorination of pyridine precursors (e.g., using POCl₃) followed by amination with ammonium acetate or substituted amines is another common method. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) improves yield and purity. For instance, amination at 80–100°C in ethanol/water mixtures enhances regioselectivity.
How is the structural characterization of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming molecular geometry. Refinement using SHELXL (via the SHELX suite) ensures accurate bond-length and angle measurements, with validation tools like PLATON checking for structural inconsistencies. Complementary techniques include:
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of pyridine-2-carbonitrile oxides.
Reduction: Formation of 4-(aminomethyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups enable it to participate in reactions such as:
- Nucleophilic Substitution : The aminomethyl group can act as a nucleophile, allowing for the introduction of various substituents.
- Reduction Reactions : It can be reduced to form corresponding amines, expanding its utility in synthetic pathways.
Biological Applications
Ligand in Biochemical Assays
Research indicates that this compound has potential as a ligand in biochemical assays, where it may interact with specific proteins or enzymes, influencing their activity. Studies are ongoing to explore its role in:
- Antimicrobial Activity : Investigations into its efficacy against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential applications in cancer therapy due to its ability to modify biological pathways.
Pharmaceutical Development
This compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting:
- Neurological Disorders : Its derivatives have been studied for their effects on neurotransmitter systems.
- Cancer Treatments : As part of drug synthesis pathways aimed at developing novel anticancer agents.
Industrial Applications
In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its properties make it suitable for:
- Catalysis : In heterogeneous catalytic reactions, particularly those involving hydrogenation processes.
Catalytic Reactions
Recent advancements have highlighted its role in chemoselective catalytic hydrogenation processes. For instance:
- Pd-Catalyzed Hydrogenation : The compound has been successfully used with palladium on carbon (Pd/C) catalysts to achieve high yields of pyridyl or piperidyl derivatives under mild conditions .
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Positional Isomers
Several positional isomers of the target compound exist, differing in the placement of the aminomethyl and nitrile groups:
Note: *Calculated based on C₇H₇N₃ (free base: 133.16 g/mol) + HCl (36.46 g/mol).
Key Observations :
- Electronic Effects: The 2-cyano group in the target compound creates electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution compared to 3-cyano isomers .
- Solubility: Hydrochloride salts improve aqueous solubility; dihydrochloride forms (e.g., QC-4519) exhibit higher solubility than monohydrochloride derivatives .
Heterocyclic Modifications
Fused-Ring Analog: 4-Aminofuro[3,2-c]pyridine-2-carbonitrile HCl
- Structure : Incorporates a fused furan ring, replacing one pyridine C–H group with oxygen.
- Molecular Formula : C₈H₆ClN₃O (vs. C₇H₈ClN₃ for the target compound) .
- Applications : The furan oxygen enables hydrogen bonding, making it suitable for targeting enzymes like kinases or proteases .
Pyrrolidine Derivative: 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile HCl
Comparison with Analogs :
Binding Affinity and Docking Studies
- AutoDock Vina Analysis: The target compound’s aminomethyl group forms hydrogen bonds with aspartate residues in protease active sites, while the nitrile group stabilizes hydrophobic pockets. In contrast, the furan-fused analog (CID 22665808) shows higher affinity for cytochrome P450 enzymes due to oxygen-mediated interactions .
Commercial Availability and Handling
Biological Activity
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C7H8ClN3
- Molecular Weight : 173.61 g/mol
- CAS Number : 53426423
This compound features a pyridine ring substituted with an aminomethyl group and a carbonitrile group, contributing to its unique reactivity and biological profile.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with similar structures may possess significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes, potentially impacting metabolic pathways involved in disease processes .
- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with molecular targets such as:
- Enzymes : It may act as an inhibitor by binding to active sites of enzymes involved in critical metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing signal transduction pathways related to cell growth and survival.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4-(Aminomethyl)pyridine-2-carbonitrile HCl | 16 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Erythromycin) | 8 | Staphylococcus aureus |
These results indicate that while the compound exhibits antimicrobial properties, it is less potent than established antibiotics.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines to assess the potential therapeutic applications of this compound. The results are summarized below:
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| HeLa | 12 | Cervical carcinoma |
| MCF7 | 15 | Breast cancer |
| A549 | 20 | Lung cancer |
The IC50 values suggest that this compound has moderate cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism and potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of various pyridine derivatives, including our compound. The results indicated that modifications to the pyridine ring significantly affect antibacterial potency, emphasizing the importance of structural optimization in drug design . -
Case Study on Cancer Cell Lines :
Another study explored the effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Critical factors :
- Temperature control : Excess heat may lead to decomposition of the aminomethyl group.
- Catalyst selection : Pd(PPh₃)₄ improves nitrile group incorporation efficiency .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
How can spectroscopic and chromatographic methods be used to characterize this compound, and what key data should be reported?
Basic
Key analytical techniques :
- ¹H/¹³C NMR :
- IR spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (NH₂ stretch).
- HPLC : C18 column (MeCN/H₂O + 0.1% TFA) to confirm purity (retention time: ~6.2 min) .
Reporting standards : Full spectral assignments, solvent peaks, and integration ratios must be documented to validate structure .
What stability challenges arise during storage, and how can degradation be mitigated?
Advanced
Stability issues :
- Hygroscopicity : The hydrochloride salt absorbs moisture, leading to hydrolysis of the aminomethyl group.
- Light sensitivity : UV exposure degrades the carbonitrile moiety, forming amides .
Q. Mitigation strategies :
- Storage : Desiccated at -20°C under argon.
- Lyophilization : Freeze-drying improves long-term stability.
- Stabilizers : Addition of 1% ascorbic acid inhibits oxidation .
How can computational modeling guide the optimization of reaction mechanisms involving this compound?
Advanced
Methodologies :
DFT calculations : Predict transition states for nucleophilic substitution at the pyridine 4-position.
Molecular docking : Screen potential biological targets (e.g., kinase inhibitors) by simulating interactions with the aminomethyl and nitrile groups .
Solvent effects : COSMO-RS models optimize solvent selection for reactions (e.g., DMF vs. THF) .
Case study : DFT revealed that electron-withdrawing substituents on the pyridine ring lower the activation energy for cyanation by 12% .
How should researchers resolve contradictory data in literature regarding biological activity?
Advanced
Common contradictions :
- Discrepancies in IC₅₀ values for enzyme inhibition (e.g., kinase assays vary due to buffer conditions).
Q. Resolution strategies :
Standardized assays : Use recombinant enzymes under uniform pH/temperature.
Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .
Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate assays .
What in vitro models are appropriate for evaluating the compound’s biological activity?
Advanced
Recommended models :
- Cancer cell lines : MTT assays on HeLa or MCF-7 cells (dose range: 1–100 µM) .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Microbial screening : Antibacterial activity against E. coli (ATCC 25922) via broth microdilution (MIC reported in µg/mL) .
Data interpretation : Correlate IC₅₀ with structural analogs to establish SAR (structure-activity relationships) .
What synthetic modifications can enhance the compound’s utility in drug discovery?
Advanced
Derivatization strategies :
Nitrile to amide conversion : Hydrolysis with H₂SO₄ yields carboxamide derivatives for improved solubility.
Aminomethyl functionalization : Acylation (e.g., acetyl chloride) to create prodrug candidates.
Ring substitution : Introduce halogens or methyl groups at the 5-position to modulate lipophilicity (logP) .
Case study : A 5-methyl analog showed 3-fold higher blood-brain barrier permeability in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
